3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine
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Overview
Description
3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a cyano group, a methyl group, a carbamoyl group, and a fluorosulfonyloxy group, making it a molecule of interest for its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of substituents: The cyano, methyl, carbamoyl, and fluorosulfonyloxy groups are introduced through specific reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction, while the fluorosulfonyloxy group can be added using fluorosulfonyl chloride under controlled conditions.
Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorosulfonyloxy group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine include other substituted pyridines and carbamoyl derivatives. These compounds may share some chemical properties but differ in their specific substituents, leading to variations in reactivity and applications. For example, compounds with different substituents on the pyridine ring may exhibit different biological activities or chemical reactivities, highlighting the uniqueness of this compound in its specific combination of functional groups.
Properties
IUPAC Name |
3-[(5-cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4S/c1-9-2-3-10(6-16)4-13(9)18-14(19)11-5-12(8-17-7-11)22-23(15,20)21/h2-5,7-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARCMFSJADIXIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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